molecular formula C13H17ClN2O2 B1422803 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1178761-97-1

2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one

Cat. No. B1422803
CAS RN: 1178761-97-1
M. Wt: 268.74 g/mol
InChI Key: NSASSQITGUVWTJ-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the hydroxyphenyl group suggests that it might have some biological activity, but without specific studies, it’s hard to predict the exact properties of this compound.

Scientific Research Applications

DNA Binding and Staining Applications

Piperazine derivatives, such as Hoechst 33258 and its analogs, are known for their strong affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are widely used as fluorescent DNA stains in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and plant chromosome analysis. This suggests that related compounds, including the one , could potentially be used in similar applications for DNA analysis and research (Issar & Kakkar, 2013).

Metabolism and Disposition in Medical Applications

Arylpiperazine derivatives have been noted for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This indicates the potential pharmacokinetic significance of similar compounds in the development of new therapeutics (Caccia, 2007).

Therapeutic Applications and Drug Design

Piperazine derivatives are significant in the rational design of drugs due to their presence in a variety of therapeutic agents, such as antipsychotics, antidepressants, anticancer, and anti-inflammatory drugs. The modification of substitution patterns on the piperazine nucleus can lead to significant differences in medicinal potential, suggesting that compounds like 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one might be explored for similar therapeutic applications (Rathi et al., 2016).

Applications in Tuberculosis Treatment

Piperazine-benzothiazinone derivatives, such as Macozinone, are being investigated for their efficacy in treating tuberculosis. This suggests that piperazine derivatives could be valuable in developing new treatments for bacterial infections, particularly those caused by Mycobacterium tuberculosis (Makarov & Mikušová, 2020).

properties

IUPAC Name

2-chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10(14)13(18)16-8-6-15(7-9-16)11-4-2-3-5-12(11)17/h2-5,10,17H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSASSQITGUVWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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